(E)-4-(2-nitroprop-1-en-1-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-nitroprop-1-en-1-yl)benzene-1,2-diol is an organic compound with a complex structure that includes a nitro group, a prop-1-en-1-yl group, and a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-nitroprop-1-en-1-yl)benzene-1,2-diol typically involves the reaction of 3,4-dihydroxybenzaldehyde with nitropropene under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like potassium hydroxide or sodium hydroxide to facilitate the condensation reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-nitroprop-1-en-1-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-4-(2-nitroprop-1-en-1-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of (E)-4-(2-nitroprop-1-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
4-nitrocatechol: Similar structure but lacks the prop-1-en-1-yl group.
2-nitroresorcinol: Similar structure but with different positioning of the nitro and hydroxyl groups.
4-nitrophenol: Contains a nitro group and a hydroxyl group but lacks the second hydroxyl group and the prop-1-en-1-yl group.
Uniqueness
(E)-4-(2-nitroprop-1-en-1-yl)benzene-1,2-diol is unique due to the presence of both the nitro group and the prop-1-en-1-yl group on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
4-[(E)-2-nitroprop-1-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H9NO4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5,11-12H,1H3/b6-4+ |
InChI Key |
CBBBJLQAIWVLBM-GQCTYLIASA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O)O)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.